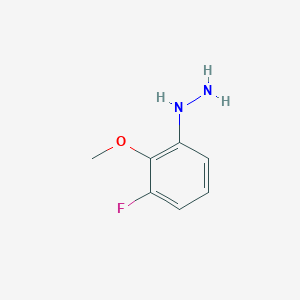

(3-Fluoro-2-methoxyphenyl)hydrazine

Description

Contextualization of Fluorinated Arylhydrazines in Contemporary Synthetic Methodologies

Fluorinated arylhydrazines are a class of organic compounds that have become increasingly important in contemporary synthetic methodologies. The introduction of fluorine into an aromatic ring can dramatically alter the electronic properties of the molecule, influencing its reactivity and the properties of its derivatives. nih.gov The high electronegativity of fluorine can lead to polarized carbon-fluorine bonds that are resistant to metabolic degradation, a crucial feature in the design of pharmaceuticals. nih.gov This stability can enhance the biological activity of a compound. nih.gov

The presence of fluorine can also modulate a molecule's lipophilicity, which affects its ability to cross cell membranes, and can influence its binding affinity to biological targets. nih.gov Arylhydrazines, in general, are versatile precursors for the synthesis of a wide variety of heterocyclic compounds, such as indoles and pyrazoles, which are common motifs in biologically active molecules. nsc.runih.gov The combination of a fluorine atom and a hydrazine (B178648) group on an aromatic ring, as seen in fluorinated arylhydrazines, therefore provides a powerful tool for medicinal chemists to create novel compounds with tailored properties. researchgate.net

The synthesis of these fluorinated compounds often relies on specialized methods, as the direct introduction of fluorine can be challenging. nih.gov However, advancements in synthetic chemistry have made a range of fluorinated building blocks, including various fluorinated arylhydrazines, more accessible to researchers. organic-chemistry.org

Significance of the (3-Fluoro-2-methoxyphenyl) Moiety as a Privileged Scaffold in Chemical Research

The (3-Fluoro-2-methoxyphenyl) moiety is considered a "privileged scaffold" in chemical research, particularly in the development of bioactive compounds. This term refers to a molecular framework that is capable of binding to multiple biological targets, thus serving as a versatile starting point for the design of new drugs.

The specific substitution pattern of a fluorine atom at the 3-position and a methoxy (B1213986) group at the 2-position of the phenyl ring creates a unique electronic and steric environment. The electron-withdrawing nature of the fluorine atom can influence the acidity of nearby protons and the reactivity of the aromatic ring. nih.gov The methoxy group, with its potential for hydrogen bonding and its steric bulk, can dictate the preferred conformation of the molecule and its interactions with biological macromolecules.

This particular arrangement of substituents has been found in a number of compounds with interesting biological activities. The interplay between the fluoro and methoxy groups can lead to enhanced potency, selectivity, and improved pharmacokinetic profiles. nih.govnih.gov As a result, the (3-Fluoro-2-methoxyphenyl) scaffold is actively explored in the synthesis of new chemical entities for various therapeutic areas. mdpi.com

Interactive Data Table: Properties of (3-Fluoro-2-methoxyphenyl)hydrazine

| Property | Value | Source |

| CAS Number | 1375477-11-4 | sigmaaldrich.com |

| Molecular Formula | C₇H₉FN₂O | sigmaaldrich.com |

| Molecular Weight | 156.16 g/mol | nih.gov |

| Physical Form | White solid | sigmaaldrich.com |

| Purity | 95% | sigmaaldrich.com |

| Storage Temperature | Room temperature | sigmaaldrich.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(3-fluoro-2-methoxyphenyl)hydrazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9FN2O/c1-11-7-5(8)3-2-4-6(7)10-9/h2-4,10H,9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBHAOGYSIMIUDS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC=C1F)NN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9FN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90703114 | |

| Record name | (3-Fluoro-2-methoxyphenyl)hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90703114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887596-87-4 | |

| Record name | (3-Fluoro-2-methoxyphenyl)hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90703114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Pathways and Methodological Advancements for 3 Fluoro 2 Methoxyphenyl Hydrazine

Established Synthetic Routes for Arylhydrazines as Precursors

The traditional and most common method for the synthesis of arylhydrazines involves a two-step process starting from the corresponding aniline. nih.gov This classical route entails:

Diazotization: The primary aromatic amine, in this case, 3-fluoro-2-methoxyaniline, is treated with a source of nitrous acid, typically sodium nitrite (B80452) in the presence of a strong mineral acid like hydrochloric acid, at low temperatures (0–5 °C). This reaction converts the amino group into a diazonium salt.

Reduction: The resulting diazonium salt is then reduced to the corresponding hydrazine (B178648). A common reducing agent for this transformation is tin(II) chloride (SnCl₂) in concentrated hydrochloric acid. chemicalbook.com

A representative synthesis for a similar compound, (4-Fluoro-3-methoxyphenyl)hydrazine hydrochloride, starts with 4-fluoro-3-methoxyaniline, which is treated with hydrochloric acid and then sodium nitrite at low temperatures. chemicalbook.com The resulting diazonium salt is subsequently reduced with tin(II) chloride dihydrate in hydrochloric acid to yield the target hydrazine hydrochloride. chemicalbook.com This established procedure, while effective, often requires stoichiometric amounts of metal reductants and can generate significant waste streams.

Modern Methodologies for the Preparation of Fluorinated Arylhydrazines

Recent decades have seen the emergence of more efficient and versatile methods for arylhydrazine synthesis, driven by the demand for milder reaction conditions and greater functional group tolerance.

Transition-metal catalysis has revolutionized the formation of carbon-nitrogen bonds, and the synthesis of arylhydrazines is no exception. Palladium- and copper-based catalytic systems are the most extensively studied. nih.govresearchgate.net These methods typically involve the cross-coupling of an aryl halide (or pseudohalide) with hydrazine or a protected hydrazine derivative. nih.gov

For the synthesis of (3-Fluoro-2-methoxyphenyl)hydrazine, a hypothetical transition-metal catalyzed approach would involve the coupling of a suitable precursor like 1-bromo-3-fluoro-2-methoxybenzene with hydrazine hydrate (B1144303). Copper-catalyzed N-arylation reactions have shown promise for this type of transformation, often employing a copper(I) salt as the catalyst in a suitable solvent. researchgate.net Palladium-catalyzed reactions, often utilizing specialized phosphine (B1218219) ligands, have also been developed for the coupling of aryl halides with hydrazine. nih.gov These catalytic methods can offer higher yields and broader substrate scope compared to traditional routes.

Table 1: Comparison of Catalytic Systems for Arylhydrazine Synthesis

| Catalyst System | Aryl Halide Substrate | Hydrazine Source | Key Advantages |

|---|---|---|---|

| Pd(OAc)₂ / Phosphine Ligand | Aryl bromides, chlorides | Hydrazine hydrate | High efficiency, good functional group tolerance acs.org |

| CuI / Ligand | Aryl iodides, bromides | Hydrazine hydrate | Cost-effective, robust for electron-rich and -deficient arenes researchgate.net |

This table is a generalized representation based on literature for arylhydrazine synthesis and does not represent a specific, documented synthesis of this compound.

Concerns about the cost and potential toxicity of residual metals from transition-metal catalysis have spurred the development of metal-free synthetic alternatives. One notable approach is the denitrogenative cross-coupling of arylhydrazines with various nucleophiles, although this is more for the subsequent use of the hydrazine rather than its formation. nih.gov

A more direct metal-free approach for synthesizing arylhydrazines involves the reduction of aryl-N-nitrosamines. rsc.org This method proceeds under mild conditions and can tolerate a wide range of functional groups. rsc.org For the synthesis of our target compound, this would involve the nitrosation of N-(3-fluoro-2-methoxyphenyl)amine followed by reduction using a metal-free reducing agent. rsc.org Additionally, methods for producing aryl bromides from arylhydrazines without metal catalysts have been developed, showcasing the versatility of these compounds in metal-free transformations. fao.org

In recent years, photoredox catalysis using visible light has emerged as a powerful and sustainable tool in organic synthesis. These methods can often proceed at room temperature and offer unique reactivity pathways. While direct visible-light-driven synthesis of arylhydrazines from simple precursors is still an emerging area, related transformations have been reported. For instance, visible light has been used to mediate the synthesis of acyl hydrazides from acylsilanes. organic-chemistry.org

More relevant to the synthesis of precursors, visible-light-driven methods for the C-H arylation of heteroarenes with aryl diazonium salts have been developed, often using organic dyes like Eosin Y as the photocatalyst. researchgate.net This highlights the potential for light-mediated generation of aryl radicals from diazonium salts, which could, in principle, be intercepted in a reductive pathway to form hydrazines. Furthermore, light-driven hydrogenation of aryl halides, including aryl fluorides, has been achieved using phenylhydrazine (B124118) as a promoter, demonstrating the utility of light in transformations involving these functional groups. nih.gov

Green Chemistry Principles Applied to the Synthesis of this compound

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. mdpi.commdpi.com The application of these principles to the synthesis of arylhydrazines is an active area of research.

A key focus of green chemistry is the use of safer and more environmentally friendly reagents and solvents. For arylhydrazine synthesis, this has led to the development of metal-free reduction methods that avoid heavy metals like tin. acs.org One such method utilizes L-ascorbic acid (Vitamin C) to reduce diazonium salts in an entirely aqueous process, offering a much greener alternative to traditional methods. acs.org Another approach employs thiourea (B124793) dioxide as a sustainable reductant for aryl-N-nitrosamines in water, providing good to excellent yields under mild conditions. rsc.org

The use of water as a solvent is a cornerstone of green chemistry. mdpi.com Copper-catalyzed cross-coupling reactions of aryl halides with hydrazine hydrate have been successfully carried out in water, significantly reducing the reliance on volatile organic solvents. researchgate.net Furthermore, the development of solvent-free reaction conditions, such as mechanochemical grinding, is another promising avenue for the sustainable synthesis of hydrazine derivatives. mdpi.com

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| This compound hydrochloride |

| 3-fluoro-2-methoxyaniline |

| Sodium nitrite |

| Tin(II) chloride |

| (4-Fluoro-3-methoxyphenyl)hydrazine hydrochloride |

| 4-fluoro-3-methoxyaniline |

| Tin(II) chloride dihydrate |

| 1-bromo-3-fluoro-2-methoxybenzene |

| Hydrazine hydrate |

| Palladium(II) acetate |

| Copper(I) iodide |

| N-(3-fluoro-2-methoxyphenyl)amine |

| Eosin Y |

| Phenylhydrazine |

| L-ascorbic acid |

| Thiourea dioxide |

| Acylsilanes |

Maximizing Atom Economy in Arylhydrazine Production

The principle of atom economy, a cornerstone of green chemistry developed by Barry Trost, evaluates the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. acs.org Maximizing atom economy is crucial in the synthesis of arylhydrazines, including this compound, as it directly correlates with reduced waste generation and more sustainable manufacturing processes. acs.orgjocpr.com Traditional synthetic routes often suffer from poor atom economy due to the use of stoichiometric reagents and the generation of significant byproducts. Modern research, however, has focused on developing catalytic methods that significantly improve this aspect.

Key strategies for maximizing atom economy in the production of arylhydrazines involve the use of catalytic reactions, which allow for the use of small amounts of a catalyst to generate large quantities of the product, and the reduction of waste at the source. jocpr.com Transition metal-catalyzed cross-coupling reactions are at the forefront of these advancements, providing highly efficient and selective pathways for the formation of the critical C-N bond in arylhydrazines. nih.gov

Catalytic Cross-Coupling Reactions

Palladium, nickel, and copper-based catalytic systems have been extensively developed for the synthesis of arylhydrazines from aryl halides and hydrazine or its derivatives. researchgate.netrsc.orgnih.gov These methods represent a significant improvement over classical methods like the reduction of diazonium salts, which often involve harsh conditions and produce substantial waste.

Palladium-Catalyzed Synthesis: Palladium-catalyzed Buchwald-Hartwig amination has been adapted for the coupling of aryl halides with hydrazine. The use of specific ligands, such as Josiphos (CyPF-tBu), allows for the coupling of aryl chlorides and bromides with hydrazine hydrate at very low catalyst loadings (down to 100 ppm) and with the use of an inexpensive base like potassium hydroxide. nih.gov This high turnover number and selectivity for monoarylation contribute significantly to a more atom-economical process. nih.gov

Nickel-Catalyzed Synthesis: Nickel catalysis, often in combination with photoredox systems, has emerged as a powerful and more economical alternative to palladium. rsc.org Continuous flow photochemical protocols for the nickel/photoredox-catalyzed coupling of aryl halides with hydrazine derivatives (like tert-butyl carbazate) demonstrate high selectivity and efficiency in short residence times. rsc.org This approach is applicable to a range of aryl bromides and even more challenging aryl chlorides.

Copper-Catalyzed Synthesis: Copper-catalyzed N-arylation offers a cost-effective method for arylhydrazine synthesis. An efficient protocol utilizes copper catalysis for the cross-coupling of aryl iodides and bromides with aqueous hydrazine in a recyclable solvent like polyethylene (B3416737) glycol (PEG-400). researchgate.net This method is applicable to a wide range of substrates, including electron-rich, electron-deficient, and sterically hindered aryl halides, affording good to excellent yields. researchgate.net

The table below provides a comparative overview of different catalytic systems used in arylhydrazine synthesis, highlighting their advantages in terms of atom economy.

Reduction of Unnecessary Derivatization

Innovative and Future-Oriented Methods

Emerging research focuses on even more fundamentally atom-economical approaches. For instance, the direct synthesis of hydrazine derivatives from atmospheric nitrogen (N₂) represents a groundbreaking advancement. riken.jp A recent study demonstrated the synthesis of organic hydrazine derivatives by reacting dinitrogen with α,β-unsaturated carbonyl compounds using a polymetallic titanium hydride compound under mild conditions. riken.jp This method forms new nitrogen-carbon bonds directly from N₂, a readily available resource, epitomizing the ideal of atom economy by constructing complex molecules from elementary building blocks. riken.jp While still in early stages, such methodologies hold immense promise for the future of sustainable chemical production.

The table below summarizes reaction types that contribute to high atom economy, relevant to the synthesis of arylhydrazines and their precursors.

By embracing these advanced catalytic systems and green chemistry principles, the synthesis of this compound and other valuable arylhydrazines can be achieved with significantly improved atom economy, paving the way for more environmentally benign and economically viable chemical manufacturing.

Reactivity and Mechanistic Investigations of 3 Fluoro 2 Methoxyphenyl Hydrazine

Formation of Hydrazones Derived from (3-Fluoro-2-methoxyphenyl)hydrazine

Hydrazone formation is a fundamental reaction of hydrazines, converting them into stable derivatives that are crucial intermediates in various synthetic pathways, most notably the Fischer indole (B1671886) synthesis.

This compound readily undergoes condensation reactions with a wide range of aldehydes and ketones to form the corresponding (3-fluoro-2-methoxyphenyl)hydrazones. This reaction involves the nucleophilic attack of the terminal nitrogen atom of the hydrazine (B178648) onto the electrophilic carbonyl carbon. The reaction is typically carried out in a suitable solvent, such as ethanol (B145695) or acetic acid, and is often catalyzed by a small amount of acid.

The general reaction can be represented as follows:

The presence of the electron-withdrawing fluorine atom and the electron-donating methoxy (B1213986) group on the phenyl ring can influence the rate of reaction, though typically, hydrazone formation is a facile and high-yielding process.

Representative Examples of Hydrazone Formation:

| Carbonyl Compound | Hydrazone Product | Typical Conditions |

| Acetone | Acetone (3-fluoro-2-methoxyphenyl)hydrazone | Ethanol, rt, 2-4 h |

| Cyclohexanone | Cyclohexanone (3-fluoro-2-methoxyphenyl)hydrazone | Acetic acid, 60 °C, 1 h |

| Benzaldehyde | Benzaldehyde (3-fluoro-2-methoxyphenyl)hydrazone | Methanol, rt, 1-2 h |

| Pyruvic Acid | Pyruvic acid (3-fluoro-2-methoxyphenyl)hydrazone | Ethanol/Water, rt, 3 h |

This table represents typical, illustrative examples. Specific yields and reaction times would be dependent on the specific carbonyl substrate and detailed experimental conditions.

The formation of a hydrazone is a reversible, acid-catalyzed nucleophilic addition-elimination reaction. The mechanism can be outlined in the following steps:

Protonation of the Carbonyl Oxygen: In the presence of an acid catalyst, the carbonyl oxygen is protonated, which significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

Nucleophilic Attack: The terminal nitrogen atom of this compound, acting as the nucleophile, attacks the activated carbonyl carbon. This results in the formation of a tetrahedral intermediate, a carbinolamine.

Proton Transfer: A proton is transferred from the attacking nitrogen to the oxygen atom of the hydroxyl group.

Dehydration: The resulting intermediate readily eliminates a molecule of water to form a protonated hydrazone.

Deprotonation: The final step involves the removal of a proton from the nitrogen atom to yield the neutral hydrazone product and regenerate the acid catalyst. researchgate.net

The rate-determining step of this reaction is typically the dehydration of the carbinolamine intermediate. researchgate.net While the reaction can proceed without a catalyst, the use of acids like hydrochloric acid, sulfuric acid, or acetic acid significantly accelerates the process.

Key Organic Transformations Involving the Hydrazine Moiety

The hydrazine group in this compound is a gateway to more complex molecular architectures, with the Fischer indole synthesis being the most prominent transformation.

The Fischer indole synthesis, discovered by Emil Fischer in 1883, is a venerable and highly versatile method for constructing the indole ring system. wikipedia.org The reaction involves the cyclization of an arylhydrazone under acidic conditions. For this compound, this reaction would lead to the formation of substituted 8-fluoro-7-methoxyindoles, which are of interest in medicinal chemistry.

The classical Fischer indole synthesis is catalyzed by Brønsted acids such as hydrochloric acid, sulfuric acid, and polyphosphoric acid, or Lewis acids like zinc chloride and boron trifluoride. wikipedia.org The generally accepted mechanism, first proposed by Robinson, involves several key steps following the initial formation of the hydrazone: researchgate.net

Tautomerization: The initially formed hydrazone tautomerizes to its corresponding enamine (or 'ene-hydrazine') form. This is a crucial step as it sets the stage for the subsequent sigmatropic rearrangement.

nih.govnih.gov-Sigmatropic Rearrangement: The protonated enamine undergoes a concerted pericyclic reaction known as a nih.govnih.gov-sigmatropic rearrangement (specifically, a Claisen-type rearrangement). This step involves the breaking of the N-N bond and the formation of a new C-C bond, leading to a di-imine intermediate.

Rearomatization: The di-imine intermediate undergoes a proton transfer to regain aromaticity in the six-membered ring.

Cyclization and Elimination: The terminal imine nitrogen then acts as a nucleophile, attacking the other imine carbon to form a five-membered ring (an aminal). This cyclic intermediate subsequently eliminates a molecule of ammonia (B1221849) under the acidic conditions to form the final, stable aromatic indole ring. researchgate.netwikipedia.org

A critical consideration for this compound is the regioselectivity of the cyclization. The presence of a methoxy group at the ortho position can lead to what is sometimes termed an "abnormal" Fischer indole synthesis, where cyclization can occur at the carbon bearing the methoxy group, leading to its eventual elimination and the formation of a product different from the expected 7-methoxyindole (B1360046) derivative.

Illustrative Fischer Indole Synthesis Reaction:

| Hydrazone Precursor | Product | Catalyst |

| Acetone (3-fluoro-2-methoxyphenyl)hydrazone | 8-Fluoro-7-methoxy-2,3-dimethyl-1H-indole | Polyphosphoric Acid (PPA) |

| Cyclohexanone (3-fluoro-2-methoxyphenyl)hydrazone | 10-Fluoro-9-methoxy-1,2,3,4,5,6-hexahydrocarbazole | Sulfuric Acid |

This table provides hypothetical outcomes based on established Fischer indole synthesis principles. The actual product distribution and yields would require experimental verification.

In addition to traditional acid catalysis, modern variations of the Fischer indole synthesis utilize transition metal catalysts, most notably palladium. The Buchwald-Hartwig amination chemistry has been adapted to provide a palladium-catalyzed route to indoles.

This approach, often referred to as the Buchwald modification of the Fischer indole synthesis, involves the palladium-catalyzed cross-coupling of an aryl bromide or triflate with a hydrazine, followed by in situ condensation with a ketone and subsequent cyclization. Alternatively, a pre-formed N-arylhydrazone can be coupled with an aryl halide. wikipedia.org

The general catalytic cycle for the formation of the N-arylhydrazine intermediate involves:

Oxidative Addition: The Pd(0) catalyst undergoes oxidative addition into the aryl halide (Ar-X) bond to form a Pd(II) complex.

Ligand Exchange: The hydrazine displaces a ligand on the palladium center.

Reductive Elimination: The N-arylhydrazine is formed through reductive elimination, regenerating the Pd(0) catalyst.

This palladium-catalyzed approach can offer milder reaction conditions and broader substrate scope compared to the often harsh conditions of the classical acid-catalyzed method. For a substrate like this compound, a potential palladium-catalyzed route could involve its coupling with a suitable ketone-derived enolate or a related species, though specific examples in the literature for this exact substrate are not prevalent.

Fischer Indole Synthesis: Comprehensive Analysis and Application

Substrate Scope and Regioselectivity with Fluorinated Arylhydrazines

The reactivity of fluorinated arylhydrazines, including this compound, is of significant interest in the synthesis of complex heterocyclic structures. The position of the fluorine and other substituents on the aromatic ring can profoundly influence the substrate scope and regioselectivity of their reactions. While specific studies detailing the comprehensive substrate scope and regioselectivity exclusively for this compound are not extensively documented in the provided results, general principles of reactivity for substituted arylhydrazines can be inferred.

The electronic properties of the substituents on the aryl ring of the hydrazine play a critical role. The fluorine atom, being highly electronegative, and the methoxy group, a moderately activating group, create a unique electronic environment on the phenyl ring of this compound. This electronic distribution influences the nucleophilicity of the hydrazine nitrogens and the stability of reaction intermediates, thereby affecting which substrates can react effectively and the orientation of the resulting products.

In reactions like the Fischer indole synthesis, the position of these substituents would direct the cyclization step, leading to specific regioisomers. The steric bulk of the methoxy group ortho to the hydrazine moiety can also impose limitations on the types of ketones or aldehydes that can participate in the reaction, favoring less sterically hindered substrates. Further empirical studies are necessary to fully delineate the substrate scope and regiochemical outcomes for this particular fluorinated arylhydrazine.

Cycloaddition and Condensation Reactions for Heterocyclic Synthesis

This compound serves as a valuable precursor in various cycloaddition and condensation reactions for the synthesis of a wide array of heterocyclic compounds. Its bifunctional nature, possessing both a nucleophilic hydrazine group and a substituted aromatic ring, allows for the construction of diverse ring systems with potential applications in medicinal chemistry and material science.

The reaction of hydrazines with 1,3-dicarbonyl compounds is a classical and efficient method for the synthesis of pyrazoles. google.com this compound can be expected to react with various β-dicarbonyl compounds, such as β-ketoesters and β-diketones, to yield substituted pyrazoles. The reaction proceeds through the initial formation of a hydrazone, followed by an intramolecular cyclization and dehydration. The substitution pattern on the resulting pyrazole (B372694) ring is determined by the structure of the β-dicarbonyl compound.

Similarly, pyrazolines, which are dihydrogenated derivatives of pyrazoles, can be synthesized. A common route involves the condensation of α,β-unsaturated carbonyl compounds (chalcones) with hydrazines. mdpi.com The reaction of this compound with a suitable chalcone (B49325) would likely proceed via the formation of a hydrazone intermediate, which then undergoes cyclization to afford the corresponding pyrazoline. mdpi.com The regioselectivity of this cyclization can be influenced by reaction conditions and the nature of the substituents on the chalcone.

| Reactant 1 | Reactant 2 | Product Class |

| This compound | β-Dicarbonyl Compound | Pyrazole |

| This compound | α,β-Unsaturated Carbonyl Compound | Pyrazoline |

This compound and its derivatives are instrumental in the synthesis of pyridazinone structures. For instance, 4-(3-fluoro-4-methoxyphenyl)-4-oxobutanoic acid can be cyclized with hydrazine hydrate (B1144303) to form 6-(3-fluoro-4-methoxyphenyl)-4,5-dihydro-3(2H)-pyridazinone. nih.gov This intermediate can be further modified. For example, it can be brominated and then refluxed to yield 6-(3-fluoro-4-methoxyphenyl)-3(2H)-pyridazinone. nih.gov This pyridazinone can then be elaborated into more complex derivatives. nih.gov The synthesis of various pyridazinone derivatives often involves multi-step reaction sequences, starting from precursors that incorporate the (3-fluoro-2-methoxyphenyl) moiety. nih.govnih.govresearchgate.net

A general synthetic route to certain pyridazinone derivatives involves the cyclization of β-aroylpropionic acids with hydrazine hydrate. researchgate.net This highlights the utility of appropriately substituted keto acids in constructing the pyridazinone ring system.

1,2,4-Triazoles are another important class of heterocycles that can be synthesized using hydrazine derivatives. chemmethod.comresearchgate.netnih.gov A common method involves the reaction of hydrazides with various reagents. While direct use of this compound in triazole synthesis is not explicitly detailed in the provided search results, its corresponding hydrazide, (3-fluoro-2-methoxy)benzohydrazide, would be a key intermediate. This hydrazide could be reacted with compounds like formamide (B127407) or orthoesters to form the triazole ring.

Another approach involves the cyclization of N-acylthiosemicarbazides derived from the parent hydrazide. The versatility of the triazole core allows for the introduction of various substituents, leading to a wide range of derivatives with diverse chemical properties. chemmethod.comresearchgate.netnih.gov

The synthesis of 1,3,4-oxadiazoles often proceeds through the cyclodehydration of 1,2-diacylhydrazines or the condensation of a hydrazide with a carboxylic acid, followed by cyclization. biointerfaceresearch.comnih.govrsc.org To synthesize an oxadiazole containing the (3-fluoro-2-methoxyphenyl) group, one would typically first prepare the corresponding (3-fluoro-2-methoxy)benzohydrazide. This hydrazide can then be reacted with a variety of carboxylic acids or their derivatives in the presence of a dehydrating agent, such as phosphorus oxychloride or thionyl chloride, to yield the desired 2,5-disubstituted 1,3,4-oxadiazole. biointerfaceresearch.com

The choice of the second carboxylic acid component allows for the introduction of a wide range of functional groups at the 5-position of the oxadiazole ring, providing a library of compounds for further investigation.

| Starting Hydrazide | Reagent | Product Heterocycle |

| (3-Fluoro-2-methoxy)benzohydrazide | Carboxylic Acid/Derivative | 1,3,4-Oxadiazole |

| (3-Fluoro-2-methoxy)benzohydrazide | Isothiocyanate | Thiosemicarbazide (B42300) (Triazole precursor) |

The reactivity of this compound extends to the synthesis of other nitrogen-containing heterocycles. For example, it can be a precursor for the synthesis of pyrrolo[3,4-d]pyridazinone derivatives, which have shown promising biological activities. mdpi.com The synthesis of these more complex fused heterocyclic systems often involves multi-step sequences where the this compound moiety is incorporated early in the synthetic route.

Furthermore, reactions with dicarbonyl compounds or their equivalents can lead to the formation of various other heterocyclic rings, depending on the nature of the carbonyl compound and the reaction conditions. The unique substitution pattern of this compound can influence the outcome of these reactions, potentially leading to novel heterocyclic scaffolds.

Oxidative Coupling and Related Transformations

Oxidative coupling reactions represent a powerful tool in synthetic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds. This compound can serve as a versatile substrate in such transformations, leading to the synthesis of important structural motifs like aryl sulfones and aryl iodides.

The synthesis of aryl sulfones can be achieved through the oxidative coupling of arylhydrazines with sulfinates. A notable advancement in this area is the use of visible-light-driven photocatalysis, which offers a sustainable and efficient alternative to traditional methods. In a study on the synthesis of aryl sulfones from arylhydrazines and sodium sulfinates, a polyoxometalate-catalyzed approach using oxygen as the oxidant was reported. ekb.egbyjus.com This method demonstrates broad functional-group compatibility and enhanced reactivity, particularly for electron-rich arylhydrazines. byjus.com

The general reaction involves the coupling of an arylhydrazine with a sodium sulfinate in the presence of a photocatalyst and a light source. The proposed mechanism suggests the formation of an aryl radical from the arylhydrazine, which then couples with the sulfinate. byjus.com While a specific example for this compound is not detailed in the provided research, the general applicability of this method to a wide range of substituted arylhydrazines suggests its potential for the synthesis of (3-Fluoro-2-methoxyphenyl) sulfones.

Table 1: Illustrative Examples of Visible-Light-Driven Synthesis of Aryl Sulfones from Arylhydrazines and Sodium Sulfinates

| Arylhydrazine Reactant | Sodium Sulfinate Reactant | Product | Yield (%) |

| Phenylhydrazine (B124118) | Sodium benzenesulfinate | Diphenyl sulfone | 95 |

| 4-Methoxyphenylhydrazine | Sodium p-toluenesulfinate | 4-Methoxy-4'-methyldiphenyl sulfone | 92 |

| 4-Chlorophenylhydrazine | Sodium benzenesulfinate | 4-Chlorodiphenyl sulfone | 85 |

This table is illustrative and based on general findings for arylhydrazines. Specific yield for this compound would require experimental verification.

Aryl iodides are valuable intermediates in organic synthesis, particularly in cross-coupling reactions. A straightforward and efficient method for the synthesis of aryl iodides from arylhydrazine hydrochlorides has been developed, which proceeds in the absence of metal catalysts and bases. This transformation utilizes molecular iodine as both the oxidant and the iodine source. organic-chemistry.org

The reaction is typically carried out by treating the arylhydrazine hydrochloride with an equimolar amount of iodine in a solvent such as dimethyl sulfoxide (B87167) (DMSO) at a moderately elevated temperature. The proposed mechanism involves the oxidation of the arylhydrazine by iodine to form an arenediazonium salt. This intermediate then undergoes a single-electron transfer from an iodide anion to generate an aryl radical and an iodine radical, which subsequently combine to afford the aryl iodide. organic-chemistry.org Given the successful application of this method to a variety of substituted arylhydrazines, it is a viable route for the conversion of this compound to 1-fluoro-2-iodo-3-methoxybenzene.

Table 2: Synthesis of Aryl Iodides from Arylhydrazine Hydrochlorides and Iodine

| Arylhydrazine Hydrochloride Reactant | Product | Yield (%) |

| Phenylhydrazine hydrochloride | Iodobenzene | 92 |

| 4-Methylphenylhydrazine hydrochloride | 1-Iodo-4-methylbenzene | 88 |

| 4-Nitrophenylhydrazine hydrochloride | 1-Iodo-4-nitrobenzene | 75 |

| 2-Naphthylhydrazine hydrochloride | 2-Iodonaphthalene | 85 |

This table is based on a study of various arylhydrazine hydrochlorides. The specific yield for this compound hydrochloride would need to be determined experimentally.

Olefination Reactions Utilizing Fluorine-Labeled Hydrazones

Hydrazones derived from this compound are potential precursors for the synthesis of fluorine-labeled olefins, which are of significant interest in medicinal chemistry and materials science. Olefination reactions, such as the Wittig and Julia-Kocienski reactions, provide powerful methods for the construction of carbon-carbon double bonds. thermofisher.comwikipedia.org

While direct examples of olefination reactions utilizing hydrazones of this compound are not prevalent in the reviewed literature, the principles of related transformations using fluorinated building blocks are well-established. For instance, the Julia-Kocienski olefination is a versatile method for synthesizing fluorovinyl compounds from fluorinated aryl and heteroaryl sulfones. wikipedia.org This reaction typically involves the reaction of a carbonyl compound with a metalated sulfone derivative. The presence of a fluorine atom has been shown to significantly increase the reactivity of the olefination reagent. wikipedia.org

Hydrazones can be converted to the corresponding olefins under various conditions, including copper-catalyzed reactions. youtube.com The formation of a hydrazone from this compound and a suitable carbonyl compound would introduce the fluorine-labeled aryl moiety, which could then potentially undergo an elimination reaction to form the desired olefin.

Table 3: Overview of Olefination Reactions Relevant to Fluorine-Labeled Compounds

| Olefination Reaction | Key Reactants | General Product | Key Features |

| Wittig Reaction | Phosphonium ylide, Aldehyde or Ketone | Alkene | Wide applicability, stereoselectivity can be controlled. thermofisher.com |

| Julia-Kocienski Olefination | Heteroaryl sulfone, Aldehyde or Ketone, Base | Alkene | Good for synthesis of fluorovinyl compounds, fluorine can enhance reactivity. wikipedia.org |

| Hydrazone Olefination | Hydrazone, Catalyst (e.g., Copper) | Alkene | Direct conversion of hydrazones to olefins. youtube.com |

Detailed Mechanistic Elucidation of Reactions Involving this compound

A thorough understanding of the reaction mechanisms is crucial for optimizing reaction conditions and expanding the synthetic utility of this compound. Isotopic labeling studies and kinetic and thermodynamic analyses are powerful tools for probing reaction pathways and characterizing intermediates.

Isotopic Labeling Studies in Reaction Pathways

Isotopic labeling is a powerful technique used to trace the fate of atoms throughout a chemical reaction, thereby providing invaluable insights into the reaction mechanism. numberanalytics.com This is achieved by replacing one or more atoms in a reactant with their stable or radioactive isotopes and then determining the position of these isotopes in the products.

While specific isotopic labeling studies on reactions involving this compound were not identified in the provided search results, the application of this methodology to analogous systems, such as the Fischer indole synthesis with phenylhydrazines, is well-documented. wikipedia.orgyoutube.com In the Fischer indole synthesis, isotopic labeling has confirmed that the aryl nitrogen (N1) of the phenylhydrazine is incorporated into the final indole ring, while the second nitrogen atom is eliminated as ammonia. wikipedia.orgyoutube.com

A hypothetical isotopic labeling study for a reaction of this compound could involve the use of a ¹⁵N-labeled hydrazine. Analysis of the products using mass spectrometry or NMR spectroscopy would reveal the pathway of the labeled nitrogen atom, thus helping to elucidate the mechanism. For instance, in a cyclization reaction, this could determine which nitrogen atom is incorporated into the heterocyclic ring.

Kinetic and Thermodynamic Analyses of Reaction Intermediates

Kinetic and thermodynamic analyses provide quantitative information about reaction rates, activation energies, and the stability of intermediates and transition states. Such studies are essential for a complete understanding of a reaction mechanism.

Thermodynamic parameters for the solvolysis of phenyl hydrazine hydrochloride have also been determined, providing information on the free energy change, enthalpy change, and entropy change of the process. ekb.eg Such data helps in understanding the energetics of the reaction and the nature of the transition state. A positive enthalpy of activation (ΔH‡) would indicate an endothermic process, while the entropy of activation (ΔS‡) can provide information about the degree of order in the transition state.

For reactions involving this compound, kinetic studies would involve monitoring the concentration of reactants and products over time under various conditions (e.g., temperature, concentration, catalyst). Thermodynamic parameters for reaction intermediates could be estimated using computational methods or, where possible, determined experimentally. These analyses would be crucial for understanding the influence of the fluoro and methoxy substituents on the reactivity and mechanism of reactions involving this compound.

Derivatization and Applications in Complex Organic Synthesis

Strategic Incorporation of the (3-Fluoro-2-methoxyphenyl) Moiety as a Synthon

The (3-Fluoro-2-methoxyphenyl) group is a significant structural motif in the design of bioactive molecules. The presence of a fluorine atom can enhance metabolic stability, binding affinity, and lipophilicity, while the methoxy (B1213986) group can influence conformation and electronic properties. (3-Fluoro-2-methoxyphenyl)hydrazine serves as a key synthon, a molecular fragment used to introduce this specific moiety into a larger, more complex molecule.

A notable application of this hydrazine (B178648) as a synthon is in the synthesis of intermediates for pharmaceutically active compounds. For instance, it has been utilized in the preparation of intermediates for 7-hydroxy-spiropiperidine indolinyl antagonists of the P2Y1 receptor, which are investigated for their potential in treating thromboembolic disorders. google.comgoogle.com In this context, the hydrazine is a critical starting material for constructing the core heterocyclic system of these complex molecules.

Synthesis of Advanced Intermediates and Scaffolds for Medicinal Chemistry Research

The development of novel therapeutics often relies on the synthesis of diverse libraries of compounds for screening. This compound is an ideal starting material for generating such libraries, particularly those based on fluorinated nitrogen heterocycles.

The synthesis of fluorinated nitrogen-containing heterocycles is of great interest due to their prevalence in pharmaceuticals. nih.govnih.gov this compound is a key precursor for several classes of these compounds.

One of the most prominent applications of arylhydrazines is the Fischer indole (B1671886) synthesis , a classic and versatile method for preparing indoles. wikipedia.org By reacting this compound with various ketones or aldehydes under acidic conditions, a range of substituted indoles can be synthesized. These indoles bear the (3-Fluoro-2-methoxyphenyl) scaffold, which is a valuable feature in drug discovery. The general reaction involves the formation of a phenylhydrazone intermediate, which then undergoes a nih.govnih.gov-sigmatropic rearrangement to form the indole ring.

Table 1: Potential Fluorinated Indoles from this compound via Fischer Indole Synthesis

| Ketone/Aldehyde Reactant | Resulting Indole Product |

| Acetone | 7-Fluoro-8-methoxy-2-methyl-1H-indole |

| Cyclohexanone | 10-Fluoro-11-methoxy-1,2,3,4,10,11-hexahydrocarbazole |

| Pyruvic acid | 7-Fluoro-8-methoxy-1H-indole-2-carboxylic acid |

| 4-Chlorobenzaldehyde | 2-(4-Chlorophenyl)-7-fluoro-8-methoxy-1H-indole |

Beyond indoles, this compound can be employed in the synthesis of other important fluorinated nitrogen heterocycles, such as pyrazoles . The reaction of a hydrazine with a 1,3-dicarbonyl compound is a fundamental method for constructing the pyrazole (B372694) ring. This approach allows for the introduction of the (3-fluoro-2-methoxyphenyl) substituent onto the pyrazole core, leading to a variety of potentially bioactive molecules.

The derivatization of the hydrazine group itself leads to another class of valuable intermediates. Thiosemicarbazides , for example, are synthesized by the reaction of a hydrazine with an isothiocyanate. These compounds are known to possess a wide range of biological activities and can also serve as precursors for the synthesis of various five- and six-membered heterocyclic rings.

The reaction of this compound with different isothiocyanates can generate a library of novel thiosemicarbazide (B42300) derivatives. The general synthetic route involves the nucleophilic attack of the hydrazine on the electrophilic carbon of the isothiocyanate.

Table 2: Potential Thiosemicarbazide Derivatives from this compound

| Isothiocyanate Reactant | Resulting Thiosemicarbazide Product |

| Methyl isothiocyanate | 1-(3-Fluoro-2-methoxyphenyl)-4-methylthiosemicarbazide |

| Phenyl isothiocyanate | 1-(3-Fluoro-2-methoxyphenyl)-4-phenylthiosemicarbazide |

| Allyl isothiocyanate | 4-Allyl-1-(3-fluoro-2-methoxyphenyl)thiosemicarbazide |

| Ethyl isothiocyanate | 1-(3-Fluoro-2-methoxyphenyl)-4-ethylthiosemicarbazide |

Use as a Building Block in Multi-Component Reactions

Multi-component reactions (MCRs) are powerful tools in modern organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. Arylhydrazines are valuable components in various MCRs, and this compound is well-suited for this role.

For example, arylhydrazines are known to participate in the synthesis of complex heterocyclic systems like pyranopyrazoles and chromenopyrazoles . thieme-connect.deresearchgate.net In a typical MCR, this compound could react with an aldehyde, a β-ketoester, and a source of cyanide or another nucleophile to generate highly substituted and functionally diverse heterocyclic scaffolds. The ability to rapidly generate molecular complexity makes MCRs featuring this hydrazine derivative particularly attractive for the discovery of new lead compounds in medicinal chemistry.

Table 3: Representative Multi-Component Reaction Involving an Arylhydrazine

| Reaction Type | Reactants | Potential Product Class |

| Pyranopyrazole Synthesis | This compound, Malononitrile, Aldehyde, β-Ketoester | Substituted Dihydropyrano[2,3-c]pyrazoles |

| Chromenopyrazole Synthesis | This compound, 3-Formylchromone, Acetylenedicarboxylate | Substituted Chromenopyrazoles |

| Triazolo[1,5-a]pyrimidine Synthesis | This compound (as part of a 3-amino-1,2,4-triazole derivative), Aldehyde, β-Dicarbonyl compound | Substituted Triazolo[1,5-a]pyrimidines |

Advanced Spectroscopic and Structural Methodologies for Research on 3 Fluoro 2 Methoxyphenyl Hydrazine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework, connectivity, and the chemical environment of individual atoms.

One-dimensional NMR experiments are fundamental to the initial characterization of (3-Fluoro-2-methoxyphenyl)hydrazine.

¹H NMR: Proton NMR provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The spectrum of this compound would show distinct signals for the aromatic protons, the methoxy (B1213986) (-OCH₃) protons, and the hydrazine (B178648) (-NH-NH₂) protons. The splitting patterns (coupling) between adjacent aromatic protons and between the protons and the fluorine atom are critical for confirming the substitution pattern on the benzene (B151609) ring.

¹³C NMR: Carbon NMR reveals the number of chemically non-equivalent carbon atoms. The spectrum would display separate resonances for the methoxy carbon, the two carbons bonded to the fluorine and methoxy group, the remaining aromatic carbons, and the carbon attached to the hydrazine moiety.

¹⁹F NMR: As fluorine possesses a 100% abundant NMR-active isotope (¹⁹F), ¹⁹F NMR is an exceptionally sensitive and direct method for analyzing fluorinated compounds. nih.gov The ¹⁹F chemical shift is highly sensitive to the electronic environment, making it an excellent probe for confirming the presence and position of the fluorine atom on the aromatic ring. nih.gov Coupling between the ¹⁹F nucleus and nearby ¹H and ¹³C nuclei provides further definitive structural evidence. ed.ac.uk

These 1D NMR techniques are crucial for differentiating between isomers. For instance, the ¹H and ¹⁹F coupling patterns would be distinctly different for this compound compared to (4-Fluoro-2-methoxyphenyl)hydrazine or other positional isomers, allowing for unambiguous assignment.

Table 1: Predicted ¹H, ¹³C, and ¹⁹F NMR Chemical Shifts (δ) for this compound Predicted values are based on standard substituent effects and data from analogous compounds. Solvent: DMSO-d₆.

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

| ¹H NMR | |||

| Aromatic-H | 6.8 - 7.2 | m | Complex multiplet for the three aromatic protons. |

| -OCH₃ | ~3.8 | s | Singlet for the methoxy group protons. |

| -NH | ~8.5 | s (broad) | Broad singlet for the primary amine proton, exchangeable with D₂O. |

| -NH₂ | ~4.5 | s (broad) | Broad singlet for the secondary amine protons, exchangeable with D₂O. |

| ¹³C NMR | |||

| C-F | 150 - 155 | d | Doublet due to coupling with ¹⁹F. |

| C-OCH₃ | 145 - 150 | d | Doublet due to coupling with ¹⁹F. |

| Aromatic C-H | 110 - 125 | m | Multiple signals for the other aromatic carbons. |

| C-N | 130 - 135 | s | |

| -OCH₃ | ~56 | q | |

| ¹⁹F NMR | |||

| Ar-F | -115 to -130 | m | Multiplet due to coupling with aromatic protons. |

s: singlet, d: doublet, m: multiplet

While 1D NMR provides a list of chemical shifts, 2D NMR experiments reveal how these atoms are connected. science.gov

COSY (Correlation Spectroscopy): This experiment maps the coupling relationships between protons (¹H-¹H correlations). It would be used to trace the connectivity of the protons on the aromatic ring, confirming their relative positions.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates the chemical shifts of protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlations). This technique definitively assigns which proton signal corresponds to which carbon signal, for example, linking the aromatic proton signals to their respective carbon signals in the aromatic ring. rsc.org

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are two or three bonds away (long-range ¹H-¹³C correlations). This is crucial for piecing together the entire molecular structure. For instance, an HMBC spectrum would show a correlation from the methoxy protons to the C2 carbon of the aromatic ring, confirming the position of the methoxy group. It would also show correlations from the aromatic protons to neighboring carbons, helping to assemble the substituted ring system unambiguously. science.gov

Together, these 2D techniques provide a complete and detailed map of the molecular structure of this compound and its derivatives. science.gov

Mass Spectrometry (MS) for Molecular Mass Confirmation and Fragmentation Analysis

Mass spectrometry is a vital tool for determining the molecular weight of a compound and gaining structural insights from its fragmentation patterns. For this compound (C₇H₉FN₂O), the exact molecular weight is 156.0699 g/mol . nih.gov

Using a soft ionization technique like Electrospray Ionization (ESI), the compound can be ionized with minimal fragmentation, typically by protonation to form the [M+H]⁺ ion. High-resolution mass spectrometry (HRMS) can measure the mass-to-charge ratio (m/z) of this ion with very high precision (to four or more decimal places), allowing for the confirmation of the molecular formula.

Tandem mass spectrometry (MS/MS) involves selecting the molecular ion and subjecting it to collision-induced dissociation (CID) to induce fragmentation. nih.gov The resulting fragment ions provide valuable structural information. For hydrazine derivatives, a characteristic and often dominant fragmentation pathway is the cleavage of the N-N bond.

Table 2: Predicted ESI-MS Fragmentation Pattern for this compound

| m/z (Predicted) | Ion Formula | Fragment Identity |

| 157.0777 | [C₇H₁₀FN₂O]⁺ | Protonated molecular ion [M+H]⁺ |

| 141.0461 | [C₇H₆FO]⁺ | Loss of ammonia (B1221849) (NH₃) from the hydrazine moiety. |

| 126.0563 | [C₇H₇FO]⁺ | Fragment from N-N bond cleavage. |

| 31.0269 | [NH₃]⁺ | Fragment from N-N bond cleavage. |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy measures the vibrations of bonds within a molecule. It is an effective and rapid technique for identifying the presence of key functional groups. docbrown.info Each functional group absorbs infrared radiation at a characteristic frequency (wavenumber), making the IR spectrum a molecular "fingerprint".

For this compound, the IR spectrum would exhibit characteristic absorption bands confirming its structure.

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group |

| 3350 - 3250 | N-H stretch | Hydrazine (-NH₂) |

| 3080 - 3010 | C-H stretch | Aromatic Ring |

| 2980 - 2850 | C-H stretch | Methoxy (-OCH₃) |

| 1600 - 1450 | C=C stretch | Aromatic Ring |

| 1280 - 1200 | C-F stretch | Aryl-Fluoride |

| 1250 - 1020 | C-O stretch | Aryl-Alkyl Ether |

X-ray Crystallography for Definitive Solid-State Structure Determination

While NMR provides the structure in solution, X-ray crystallography determines the precise three-dimensional arrangement of atoms in the solid state. This technique involves diffracting X-rays off a single crystal of the compound. The resulting diffraction pattern is used to calculate the electron density map of the molecule, revealing exact bond lengths, bond angles, and torsional angles. researchgate.net

For a derivative of this compound, X-ray crystallography would provide definitive proof of the substitution pattern on the benzene ring. Furthermore, it reveals crucial information about intermolecular interactions that govern the crystal packing, such as hydrogen bonding involving the hydrazine N-H groups and potentially the fluorine or methoxy oxygen atoms. researchgate.netmdpi.com These non-covalent interactions are fundamental to the physical properties of the compound in its solid form. researchgate.net

Chromatographic Techniques for Separation and Purity Assessment (e.g., TLC, LC-MS)

Chromatography is essential for both the purification of this compound and the assessment of its purity.

Thin-Layer Chromatography (TLC): TLC is a simple, rapid, and inexpensive method used to monitor the progress of a chemical reaction or to get a preliminary indication of a sample's purity. By spotting the compound on a silica (B1680970) plate and developing it in an appropriate solvent system, one can quickly see the main compound spot and any impurity spots, which will travel at different rates.

Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful hybrid technique is the gold standard for purity assessment. High-Performance Liquid Chromatography (HPLC) separates the sample into its individual components based on their differential partitioning between a stationary phase and a mobile phase. As each component elutes from the column, it is introduced into the mass spectrometer, which confirms its identity by determining its molecular weight. This method can quantify the purity of this compound, often to levels greater than 95%, by measuring the area of the chromatographic peak corresponding to the target compound relative to the total area of all peaks. sigmaaldrich.combldpharm.com

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure, Stability, and Reactivity

The presence of the fluorine atom and the methoxy (B1213986) group significantly influences the electronic properties of the aromatic ring. The fluorine atom, being highly electronegative, acts as an inductive electron-withdrawing group, while the methoxy group can act as a resonance-based electron-donating group. DFT calculations can quantify these effects. For instance, studies on fluorinated benzene (B151609) derivatives have shown that fluorine substitution decreases the aromaticity of the ring due to its strong inductive effect, which alters the electron density distribution. bohrium.com This modification of electronic delocalization is a key factor in the molecule's reactivity.

The stability and reactivity of the hydrazine (B178648) moiety are also amenable to DFT analysis. Calculations can predict the bond dissociation energies, proton affinities, and ionization potentials, which are crucial for understanding how the molecule will behave in chemical reactions. The HOMO-LUMO energy gap, a key parameter obtained from DFT, is a reliable indicator of chemical reactivity. A smaller gap generally implies higher reactivity. researchgate.net For hydrazine derivatives, DFT has been used to study isomerization processes, such as the transition between exo and endo isomers, revealing activation barriers and relative stabilities of different conformations. qnl.qa

Table 1: Representative DFT-Calculated Electronic Properties for Substituted Aromatic Compounds (Note: This table presents hypothetical, representative data for illustrative purposes, as specific values for (3-Fluoro-2-methoxyphenyl)hydrazine are not publicly available. The values are based on general trends observed in related compounds.)

| Property | Phenylhydrazine (B124118) (Reference) | 3-Fluorophenylhydrazine | 2-Methoxyphenylhydrazine | This compound |

| HOMO Energy (eV) | -5.2 | -5.4 | -5.0 | -5.1 |

| LUMO Energy (eV) | -0.8 | -1.0 | -0.7 | -0.9 |

| HOMO-LUMO Gap (eV) | 4.4 | 4.4 | 4.3 | 4.2 |

| Dipole Moment (Debye) | 1.8 | 2.5 | 2.1 | 2.8 |

Semi-Empirical Calculations for Mechanistic Rationalization and Transition State Analysis

Semi-empirical methods, such as AM1, PM3, and MNDO, offer a computationally less expensive alternative to ab initio methods like DFT for studying large molecular systems and reaction mechanisms. These methods are particularly useful for rationalizing reaction pathways and analyzing the geometry and energy of transition states.

A primary application for arylhydrazines like this compound is the Fischer indole (B1671886) synthesis. byjus.comwikipedia.orgnumberanalytics.com This reaction involves the acid-catalyzed cyclization of an arylhydrazone to form an indole. Semi-empirical calculations have been employed to study the proposed mechanisms of this reaction, including the key nih.govnih.gov-sigmatropic rearrangement step. derpharmachemica.com By calculating the heats of formation and energies of various intermediates and transition states, researchers can determine the most favorable reaction pathway. derpharmachemica.com

For example, a theoretical study of the Fischer indole synthesis using semi-empirical methods can analyze different proposed mechanisms, such as the Robinson mechanism. derpharmachemica.com The calculations help to optimize the geometries of the phenylhydrazone, the enamine tautomer, the key diimine intermediate formed after the sigmatropic shift, and the final indole product. Locating the transition state for the rate-determining step allows for the calculation of the activation energy, providing a quantitative measure of the reaction's feasibility. fossee.inyoutube.com These computational approaches are invaluable for understanding how substituents on the phenyl ring, such as the fluoro and methoxy groups in this compound, influence the reaction's regioselectivity and rate. derpharmachemica.com

Molecular Docking Studies of Derivatives in Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. nih.gov This method is central to drug discovery and is used to screen virtual libraries of compounds for their potential to interact with a biological target. Derivatives of this compound can be studied using molecular docking to explore their potential as inhibitors or modulators of various enzymes and receptors.

The fluorine and methoxy groups can play critical roles in ligand-target interactions. Fluorine can form favorable multipolar interactions with protein backbones, particularly with carbonyl groups, and can modulate the pKa of nearby functional groups. nih.govacs.org The methoxy group can act as a hydrogen bond acceptor. Docking studies of hydrazine derivatives have been performed on targets like cholinesterases (AChE and BChE), which are relevant in Alzheimer's disease. nih.gov These studies reveal how the ligand fits into the active site and which amino acid residues it interacts with through hydrogen bonds, hydrophobic interactions, or π-π stacking.

For instance, a hypothetical docking study of a derivative of this compound into a protein active site might reveal the following interactions:

The hydrazine moiety forming hydrogen bonds with acidic residues like aspartate or glutamate.

The fluorinated phenyl ring engaging in hydrophobic or multipolar interactions within a specific pocket of the receptor. nih.gov

The methoxy group participating in hydrogen bonding with a donor group on the protein.

Table 2: Example of Molecular Docking Results for a Hypothetical Hydrazine Derivative (Note: This table is for illustrative purposes only.)

| Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues | Types of Interaction |

| Acetylcholinesterase | -8.5 | Trp84, Tyr334, Asp72 | π-π stacking, Hydrogen bond |

| Butyrylcholinesterase | -9.2 | Trp82, His438, Ser198 | Hydrophobic, Hydrogen bond |

| Menin | -7.9 | Asn98, Tyr276 | Multipolar (C-F···C=O), π-π stacking |

These computational predictions can guide the synthesis of new derivatives with improved potency and selectivity. acs.orgresearchgate.net

Conformational Analysis and Tautomeric Studies of Hydrazine Derivatives

The biological activity and chemical reactivity of a molecule are often dictated by its three-dimensional shape or conformation. This compound has several rotatable bonds, leading to a variety of possible conformations. Conformational analysis, using computational methods, aims to identify the most stable conformers and the energy barriers between them. fiveable.me

Key rotational barriers would include the C-O bond of the methoxy group, the C-N bond connecting the phenyl ring to the hydrazine moiety, and the N-N bond of the hydrazine itself. The presence of the ortho-methoxy group can significantly influence the preferred orientation of the hydrazine group relative to the ring due to steric hindrance and potential intramolecular hydrogen bonding. Studies on related substituted aromatic compounds have demonstrated how substituents affect conformational preferences. organic-chemistry.orgnih.gov

Furthermore, arylhydrazines can exist in tautomeric forms, most commonly the hydrazone and azo forms, particularly when condensed with carbonyl compounds. scite.ai For this compound itself, tautomerism between the hydrazine form and a potential azo-like structure can be investigated. Theoretical calculations, often using DFT, can predict the relative energies of these tautomers in different environments (gas phase or in solution). scite.airesearchgate.net Studies on similar systems have shown that the keto-hydrazone form is often more stable than the enol-azo form. scite.ai Understanding the tautomeric equilibrium is crucial as different tautomers may exhibit distinct chemical and biological properties.

Figure 1: Potential Tautomers and Conformers of this compound (A simplified 2D representation for conceptual illustration) Image depicting the primary hydrazine structure, a possible azo tautomer, and rotation around the C-N bond.

Quantitative Structure-Property Relationship (QSPR) Studies on Fluorinated Arylhydrazines

Quantitative Structure-Property Relationship (QSPR) studies are statistical methods that attempt to correlate the structural or property-describing features (descriptors) of a set of compounds with a particular physicochemical property. nih.govnih.gov These models can then be used to predict the properties of new, unsynthesized compounds. nih.gov

For a class of compounds like fluorinated arylhydrazines, QSPR models can be developed to predict properties such as boiling point, solubility, partition coefficient (logP), and chromatographic retention times. asianpubs.org The process involves:

Assembling a dataset of compounds with known experimental property values.

Calculating a wide range of molecular descriptors (e.g., topological, electronic, steric) for each compound.

Using statistical methods, like multiple linear regression (MLR) or machine learning algorithms, to build a mathematical equation relating the descriptors to the property. nih.gov

For example, a QSPR study on the partition coefficient of N-(aryl)-2-thiophene-2-ylacetamide derivatives found that descriptors related to hydrogen bond accepting ability and field effects were significant in predicting the logP values. asianpubs.orgresearchgate.net Similarly, for fluorinated arylhydrazines, descriptors encoding information about the fluorine and methoxy substituents would be critical. A hypothetical QSPR equation for predicting a property (P) might look like:

P = c₀ + c₁(Descriptor₁) + c₂(Descriptor₂) + ...

Where 'c' represents coefficients determined from the regression analysis. Such models are valuable for estimating the properties of novel this compound derivatives, aiding in the design of compounds with desired pharmacokinetic profiles. researchgate.net

Future Research Perspectives and Challenges

Development of Novel and Efficient Synthetic Routes

The current accessibility of (3-Fluoro-2-methoxyphenyl)hydrazine is a significant bottleneck for its widespread use. Future research should prioritize the development of synthetic routes that are not only high-yielding but also economically viable and environmentally benign. Key areas of focus should include:

Catalytic Methods: Investigating novel transition-metal-catalyzed cross-coupling reactions or C-H activation strategies to form the C-N bond could offer more direct and atom-economical alternatives to classical multi-step procedures.

Flow Chemistry: The implementation of continuous flow processes for the synthesis of this compound could lead to improved reaction control, enhanced safety, and easier scalability.

Greener Synthesis: The exploration of bio-catalytic methods or the use of greener solvents and reagents would align the synthesis of this compound with the principles of sustainable chemistry.

A comparative analysis of potential synthetic strategies highlights the need for innovation in this area.

| Synthetic Strategy | Potential Advantages | Potential Challenges |

| Classical Diazotization and Reduction | Well-established methodology | Multi-step, potential for hazardous intermediates, moderate yields |

| Transition-Metal Catalysis | High efficiency, potential for one-pot reactions | Catalyst cost and sensitivity, ligand design |

| Flow Chemistry | Improved safety and scalability, precise control | Initial setup cost, optimization of flow parameters |

| Biocatalysis | High selectivity, mild reaction conditions | Enzyme stability and availability, substrate scope |

Exploration of Undiscovered Reactivity Modes and Selectivity Control

The interplay of the fluoro and methoxy (B1213986) substituents on the aromatic ring of this compound is expected to impart unique reactivity. A thorough investigation into its chemical behavior is crucial for expanding its synthetic utility. Future research should aim to:

Map its Reactivity Profile: Systematically study its participation in a wide range of reactions, including Fischer indole (B1671886) synthesis, pyrazole (B372694) formation, and as a precursor to other functional groups.

Control Regioselectivity: Investigate how the electronic and steric effects of the substituents influence the regioselectivity of its reactions, and develop strategies to control the formation of specific isomers.

Uncover Novel Transformations: Explore its potential to engage in unprecedented reaction pathways, potentially leading to the discovery of new name reactions or synthetic methodologies.

Advancements in Asymmetric Synthesis Utilizing Chiral this compound Derivatives

The development of chiral derivatives of this compound could open up new avenues in asymmetric catalysis and the synthesis of enantiomerically pure compounds. Research in this area should focus on:

Synthesis of Chiral Auxiliaries: Design and synthesize novel chiral auxiliaries derived from this compound for use in diastereoselective transformations.

Development of Chiral Catalysts: Explore the use of its chiral derivatives as ligands for transition metals to create highly enantioselective catalysts for a variety of organic reactions. A patent for an asymmetric synthesis of 3-transformed furanocide compounds suggests the potential utility of related structures in this field. google.com

Applications in Stereoselective Synthesis: Demonstrate the utility of these new chiral tools in the asymmetric synthesis of biologically active molecules and complex natural products.

Interdisciplinary Applications in Materials Science and Advanced Organic Synthesis

The unique electronic properties conferred by the fluoro and methoxy groups suggest that this compound could be a valuable building block in materials science and other advanced fields. Future interdisciplinary research should explore:

Organic Electronics: Investigate its incorporation into organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs), where its electronic characteristics could be advantageous.

Functional Polymers: Explore its use as a monomer or functionalizing agent for the synthesis of polymers with tailored thermal, optical, or electronic properties.

Medicinal Chemistry: While outside the direct scope of synthetic methodology, its potential as a scaffold for the development of new therapeutic agents warrants investigation, which would in turn drive further innovation in its synthesis and functionalization.

Q & A

Q. What are the optimal reaction conditions for synthesizing (3-Fluoro-2-methoxyphenyl)hydrazine to ensure high yield and purity?

- Methodological Answer: Synthesis typically involves multi-step reactions, including condensation and functional group introduction. Key parameters include maintaining strict control over temperature (e.g., 60–80°C for cyclization), pH (buffered acetic acid/sodium acetate systems), and reaction time (12–24 hours for completion). Intermediate purification via column chromatography and recrystallization (e.g., methanol/water mixtures) is critical. Analytical techniques like TLC and NMR should monitor reaction progress .

Q. Which analytical techniques are most effective for characterizing this compound and verifying its structural integrity?

- Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) confirms substituent positions and electronic environments. Mass spectrometry (MS) validates molecular weight, while FT-IR identifies functional groups (e.g., N-H stretches at ~3300 cm⁻¹). Quantitative purity assessment can use UV-Vis methods, such as permanganate reduction (absorption at 546 nm) . Thin Layer Chromatography (TLC) ensures intermediate homogeneity .

Q. What safety protocols are recommended when handling this compound in laboratory settings?

- Methodological Answer: Use fume hoods for synthesis and handling due to potential hydrazine volatility. Personal protective equipment (PPE) includes nitrile gloves, lab coats, and safety goggles. Storage should be in airtight, light-resistant containers under inert gas. Waste disposal must comply with OSHA/NIOSH guidelines for hydrazine derivatives. Emergency protocols for spills include neutralization with dilute acetic acid .

Advanced Research Questions

Q. How can computational methods like DFT predict the reactivity of this compound in catalytic reactions?

- Methodological Answer: Density Functional Theory (DFT) calculates electronic properties (e.g., frontier molecular orbitals, Fukui indices) to identify reactive sites. For example, the fluorine atom’s electron-withdrawing effect lowers the activation barrier for cycloreversion steps in hydrazine-catalyzed metathesis. Software like Gaussian or ORCA can model transition states, while molecular dynamics simulations predict solvent effects .

Q. What strategies can mitigate contradictions in biological activity data between this compound and its structural analogs?

- Methodological Answer: Systematic SAR (Structure-Activity Relationship) studies are essential. Compare analogs with varying substituents (e.g., methoxy vs. trifluoromethoxy) using in vitro assays (e.g., cytotoxicity, enzyme inhibition). For example, replacing phenyl with pyrazole rings () alters π-π stacking interactions, affecting binding affinity. Cross-validate results with orthogonal assays (e.g., SPR, ITC) to resolve discrepancies .

Q. How does the fluorine and methoxy substitution influence the electronic properties and reaction mechanisms of phenylhydrazine derivatives?

- Methodological Answer: Fluorine’s electronegativity increases electrophilicity at the aromatic ring, favoring nucleophilic attacks (e.g., hydrazone formation). Methoxy groups donate electron density via resonance, stabilizing intermediates in condensation reactions. UV-Vis and cyclic voltammetry can quantify these effects. For example, bathochromic shifts in UV spectra correlate with extended conjugation from methoxy groups .

Q. What are the challenges in crystallographic structure determination of this compound derivatives, and how can SHELX software address them?

- Methodological Answer: Challenges include low crystal quality and twinning due to flexible hydrazine moieties. SHELXL (SHELX suite) refines high-resolution data using restraints for thermal parameters and hydrogen bonding. For twinned crystals, the TWIN command in SHELXL decomposes overlapping reflections. Pair with PLATON for validation of intermolecular interactions .

Q. How can this compound be utilized in developing novel photocatalytic materials?

- Methodological Answer: As a reducing agent, it facilitates the synthesis of metal chalcogenides (e.g., MoSe2/CdS-CdSe composites) via hydrothermal methods. Hydrazine’s strong reducibility enables controlled phase modulation, enhancing photocatalytic hydrogen evolution. Characterization via XRD, TEM, and BET surface area analysis optimizes material design. DFT identifies active sites for HER (Hydrogen Evolution Reaction) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.